molecular formula C10H4Cl2N2S B6341491 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile CAS No. 1198278-14-6

2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B6341491
CAS No.: 1198278-14-6
M. Wt: 255.12 g/mol
InChI Key: UXSKGHIAWVZGSW-UHFFFAOYSA-N
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Description

2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H4Cl2N2S. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a nitrile group, as well as a thiophene ring substituted with a chloro group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-cyanopyridine with 5-chlorothiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, coupled products with various aryl or alkyl groups, and oxidized or reduced thiophene derivatives .

Scientific Research Applications

2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and nitrile groups on the pyridine ring, as well as the chloro-substituted thiophene ring.

Properties

IUPAC Name

2-chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2S/c11-9-4-3-8(15-9)7-2-1-6(5-13)10(12)14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSKGHIAWVZGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Cl)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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